molecular formula C19H20O4 B1639177 Eriosematin CAS No. 168010-17-1

Eriosematin

Cat. No. B1639177
CAS RN: 168010-17-1
M. Wt: 312.4 g/mol
InChI Key: NYFIMGDPCRCSAF-UHFFFAOYSA-N
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Description

Eriosematin is a compound found in the genus Eriosema (Fabaceae), which includes approximately 150 species of shrubs, shrublets, and herbs . It is specifically derived from the roots of Flemingia philippinensis and has been found to have antiproliferative activity and apoptosis-inducing properties .


Synthesis Analysis

The synthesis of Eriosematin involves complex chemical reactions. A study on the synthesis and analysis of Eriosema isoflavonoids and derivatives thereof provides insights into the process . The total synthesis of kraussianone 1, a compound related to Eriosematin, employed the Suzuki-Miyaura reaction for the construction of the isoflavone nucleus and the regioselective introduction of the dimethylpyran scaffolds to the A- and B-rings .

Safety and Hazards

The safety data sheet for Eriosematin suggests that it may require handling with appropriate personal protective equipment, including safety goggles, protective gloves, and impervious clothing . It also suggests ensuring adequate ventilation and providing an accessible safety shower and eye wash station .

Future Directions

While Eriosematin and the Eriosema genus have shown promising pharmacological properties, the utility of several of the described uses has not yet been confirmed in pharmacological studies . Therefore, future research could focus on validating these uses and exploring the potential therapeutic applications of Eriosematin.

properties

IUPAC Name

5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-11(2)5-6-13-17-12(7-9-19(3,4)23-17)16(21)15-14(20)8-10-22-18(13)15/h5,7-10,21H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFIMGDPCRCSAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C3=C1OC=CC3=O)O)C=CC(O2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eriosematin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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